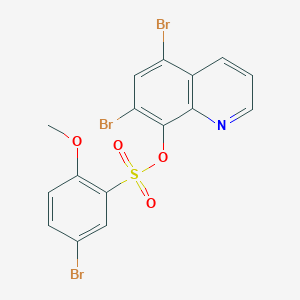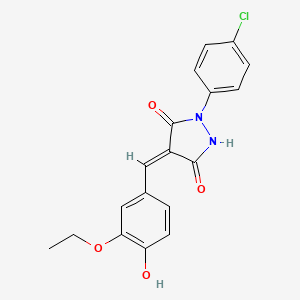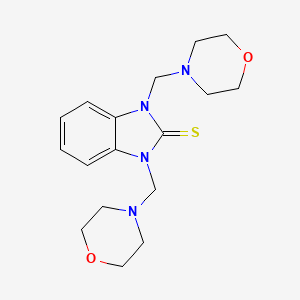![molecular formula C20H20N2O9 B14949735 2,2'-[{4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid](/img/structure/B14949735.png)
2,2'-[{4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-HYDROXY-2-OXOETHOXY)-4-({(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, oxo, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-HYDROXY-2-OXOETHOXY)-4-({(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the hydrazone derivative: This involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Esterification: The hydrazone derivative is then esterified with an appropriate acid to form the ester intermediate.
Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[2-(2-HYDROXY-2-OXOETHOXY)-4-({(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo groups can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学的研究の応用
2-[2-(2-HYDROXY-2-OXOETHOXY)-4-({(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-[2-(2-HYDROXY-2-OXOETHOXY)-4-({(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Similar in structure but lacks the hydrazone and phenoxy groups.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Contains similar functional groups but has a different core structure.
Uniqueness
2-[2-(2-HYDROXY-2-OXOETHOXY)-4-({(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
特性
分子式 |
C20H20N2O9 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC名 |
2-[2-(carboxymethoxy)-4-[(E)-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H20N2O9/c1-28-14-3-5-15(6-4-14)29-10-18(23)22-21-9-13-2-7-16(30-11-19(24)25)17(8-13)31-12-20(26)27/h2-9H,10-12H2,1H3,(H,22,23)(H,24,25)(H,26,27)/b21-9+ |
InChIキー |
ZAPLHYZWBPGPJQ-ZVBGSRNCSA-N |
異性体SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OCC(=O)O)OCC(=O)O |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OCC(=O)O)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylpentanoate](/img/structure/B14949666.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B14949673.png)

![4-(3-{[{(2E)-2-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinyl}(imino)methyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B14949685.png)
![2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether](/img/structure/B14949688.png)
![[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14949701.png)
![[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate](/img/structure/B14949707.png)

![N'-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14949714.png)
![(5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949728.png)
![9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B14949742.png)
![2-[(5-{(E)-[(cyanoacetyl)hydrazono]methyl}-2-furyl)thio]-N-phenylacetamide](/img/structure/B14949743.png)
